molecular formula C14H14O4 B8567716 5,6,7-Trimethoxynaphthalene-2-carbaldehyde CAS No. 89445-89-6

5,6,7-Trimethoxynaphthalene-2-carbaldehyde

Cat. No. B8567716
Key on ui cas rn: 89445-89-6
M. Wt: 246.26 g/mol
InChI Key: WCBSXOZRLCGFKL-UHFFFAOYSA-N
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Patent
US04587341

Procedure details

Methyl 5,6,7-trimethoxynaphthalene-2-carboxylate (C. L. Chen, F. D. Hostettler, Tetrahedron, 1969, 25, 3223) was reduced to the aldehyde in the following manner. Sodium bis(2-methoxyethoxy)aluminium hydride in toluene (5.6 ml, 20 mmol, 70% solution) was chilled to -20° C. under nitrogen in 20 ml of dry toluene and then 1.74 ml (20 mmol) of morpholine in 5 ml of toluene was added dropwise to it. The reaction was allowed to stir at -5° for 30 minutes, after which it was rechilled to -20° and added slowly to a solution of methyl 5,6,7-trimethoxynaphthalene-2-carboxylate (2.76 g, 10 mmol) in 20 ml of toluene at -20°. The reaction was stirred for 30 minutes at -10°, then rechilled to -20°, basified with 20 ml (40 mmol) of 2N sodium hydroxide, and extracted with three times 25 ml of toluene. The combined toluene layers were washed with 50 ml of 1N hydrochloric acid, then with 50 ml of 0.5M sodium bicarbonate, and finally with 50 ml of water, and dried over magnesium sulfate, filtered and evaporated to give 2.55 g (52% crude yield) of the title compound. This was purified on a silica gel column eluting with hexane:ethyl acetate/12:1 to give 2.15 g (44%) of the product, m.p. 96°-98°. Anal. Calcd. for C14H14O4 : C, 68.28; H, 5.73. Found: C, 68.16; H, 5.78.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
5.6 mL
Type
solvent
Reaction Step Three
Quantity
1.74 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
2.76 g
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:12]([O:13][CH3:14])=[C:11]([O:15][CH3:16])[CH:10]=[C:9]2[C:4]=1[CH:5]=[CH:6][C:7]([C:17](OC)=[O:18])=[CH:8]2.[H-].COCCO[Al+]OCCOC.[Na+].[H-].N1CCOCC1.[OH-].[Na+]>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[C:12]([O:13][CH3:14])=[C:11]([O:15][CH3:16])[CH:10]=[C:9]2[C:4]=1[CH:5]=[CH:6][C:7]([CH:17]=[O:18])=[CH:8]2 |f:1.2.3.4,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C2C=CC(=CC2=CC(=C1OC)OC)C(=O)OC
Step Two
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].COCCO[Al+]OCCOC.[Na+].[H-]
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
5.6 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
1.74 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
2.76 g
Type
reactant
Smiles
COC1=C2C=CC(=CC2=CC(=C1OC)OC)C(=O)OC
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
to stir at -5° for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was rechilled to -20°
STIRRING
Type
STIRRING
Details
The reaction was stirred for 30 minutes at -10°
Duration
30 min
CUSTOM
Type
CUSTOM
Details
rechilled to -20°
EXTRACTION
Type
EXTRACTION
Details
extracted with three times 25 ml of toluene
WASH
Type
WASH
Details
The combined toluene layers were washed with 50 ml of 1N hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with 50 ml of 0.5M sodium bicarbonate, and finally with 50 ml of water, and dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=C2C=CC(=CC2=CC(=C1OC)OC)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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